2,5-dimethoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Description
2,5-Dimethoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with a 4-methylpiperidinyl group and a benzene sulfonamide moiety with dimethoxy substituents. Its pyridazine ring distinguishes it from classical sulfonamides, which often incorporate triazine or pyrimidine scaffolds . The dimethoxy groups may enhance solubility and bioavailability, while the 4-methylpiperidine moiety could influence receptor binding due to its conformational flexibility.
Properties
IUPAC Name |
2,5-dimethoxy-N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4S/c1-17-12-14-28(15-13-17)24-11-9-21(25-26-24)18-4-6-19(7-5-18)27-33(29,30)23-16-20(31-2)8-10-22(23)32-3/h4-11,16-17,27H,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHZLZUZSZNQHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the pyridazine ring: This can be achieved through the reaction of appropriate hydrazines with diketones or other suitable precursors under acidic or basic conditions.
Attachment of the piperidine moiety: This step involves the nucleophilic substitution of a halogenated pyridazine with 4-methylpiperidine.
Coupling with the benzene sulfonamide: The final step involves the coupling of the pyridazine derivative with 2,5-dimethoxybenzenesulfonyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The exact pathways and targets depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name | Core Heterocycle | Substituents | Biological Activity (Reported) | Reference |
|---|---|---|---|---|
| Target Compound | Pyridazine | 4-Methylpiperidine, Dimethoxybenzene | Not yet fully characterized | — |
| 4-(4-Arylamino-6-Piperidinyl-Triazine)Sulfonamide | Triazine | Piperidine, Arylamino, Pyrimidinyl | Antimicrobial (MIC: 2–16 µg/mL) | |
| 2,4,6-Trichloro-1,3,5-Triazine Derivatives | Triazine | Chloro, Variable alkyl/aryl groups | Intermediate for drug synthesis |
Key Observations:
- Core Heterocycle: The pyridazine core in the target compound differs from triazine-based analogues (e.g., ). Pyridazine’s two nitrogen atoms (vs.
- Substituent Effects: The 4-methylpiperidinyl group in the target compound contrasts with the piperidine-linked triazine derivatives in Desai et al. . Piperidine derivatives are known to enhance membrane permeability in antimicrobial agents, but the methyl substituent here may further modulate lipophilicity.
- Biological Activity : While triazine-based sulfonamides exhibit antimicrobial activity (MIC 2–16 µg/mL against S. aureus and E. coli ), the target compound’s pyridazine core and dimethoxy groups remain uncharacterized in this context.
Pharmacokinetic and Toxicity Profiles (Inferred)
- Solubility: The dimethoxy groups likely improve aqueous solubility compared to non-polar triazine derivatives .
- Metabolic Stability : Piperidine-containing compounds often exhibit cytochrome P450-mediated metabolism, but the 4-methyl group could slow oxidation, extending half-life.
Biological Activity
2,5-Dimethoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article examines the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group, which is commonly associated with various biological activities. Its molecular formula is with a molecular weight of 402.52 g/mol. The structural complexity arises from the presence of multiple functional groups, including methoxy and piperidine moieties.
| Property | Value |
|---|---|
| Molecular Formula | C21H26N4O3S |
| Molecular Weight | 402.52 g/mol |
| IUPAC Name | This compound |
| InChI Key | (to be provided) |
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. Sulfonamides generally inhibit enzymes by mimicking natural substrates, which may lead to the modulation of various biochemical pathways. The presence of the piperidine ring enhances its ability to penetrate biological membranes and interact with cellular targets.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Antimicrobial Activity
Studies have shown that sulfonamide derivatives can possess significant antimicrobial properties. For instance, compounds in this class have been reported to inhibit bacterial growth by targeting folate synthesis pathways.
Anticancer Potential
Recent investigations into sulfonamide derivatives have highlighted their potential as anticancer agents. These compounds may induce apoptosis in cancer cells through the inhibition of specific signaling pathways.
Cardiovascular Effects
Research involving related sulfonamides has demonstrated effects on cardiovascular parameters such as perfusion pressure and coronary resistance. For example, a study indicated that certain sulfonamide derivatives could lower perfusion pressure in isolated rat heart models, suggesting a potential for cardiovascular applications .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Study on Perfusion Pressure : A study evaluated the effects of various sulfonamides on perfusion pressure in isolated rat hearts. Results indicated that certain derivatives significantly decreased perfusion pressure, suggesting an interaction with calcium channels .
- Anticancer Research : Another study focused on the anticancer properties of sulfonamide derivatives, revealing that they could inhibit tumor growth in vitro by inducing apoptosis in cancer cell lines.
- Antimicrobial Testing : Various sulfonamide compounds were tested against a panel of bacterial strains, demonstrating effective inhibition at low concentrations.
Q & A
Q. Table 1: Synthesis Parameters
| Step | Reaction Type | Catalyst/Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | Pyridazine formation | DMF, K₂CO₃ | 80°C | 65 | 90 |
| 2 | Piperidine substitution | EtOH, reflux | 70°C | 72 | 88 |
| 3 | Sulfonamide coupling | CH₂Cl₂, TEA | RT | 58 | 85 |
Basic: What analytical techniques are recommended for structural characterization?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR (400 MHz, DMSO-d₆) to confirm substituent positions and piperidine integration .
- HPLC : Employ a C18 column with a methanol/water (65:35) mobile phase (pH 4.6, adjusted with acetic acid) to assess purity .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (expected [M+H]⁺ ≈ 525.2 g/mol) .
Advanced: How can contradictions in crystallographic data (e.g., bond lengths vs. expected values) be resolved?
Methodological Answer:
- Refinement Software : Use SHELXL for small-molecule refinement, leveraging its robust handling of high-resolution data and twinned crystals .
- Validation Tools : Cross-check with PLATON to identify disordered regions or thermal motion artifacts .
- Data Comparison : Align experimental bond lengths (e.g., S–N bond: ~1.63 Å) with DFT-optimized models (B3LYP/6-31G*) to resolve discrepancies .
Advanced: What methodologies establish structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified methoxy or piperidine groups to assess antimicrobial activity (e.g., MIC against S. aureus) .
- Computational Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., dihydrofolate reductase), focusing on hydrogen bonding with sulfonamide groups .
- Pharmacokinetic Profiling : Measure logP values (e.g., 2.8 via shake-flask method) to correlate lipophilicity with cellular uptake .
Advanced: How to design experiments assessing metabolic stability in vitro?
Methodological Answer:
- Liver Microsome Assay : Incubate compound (10 µM) with rat liver microsomes (0.5 mg/mL) in NADPH-regenerating buffer (pH 7.4, 37°C) .
- LC-MS Analysis : Quantify parent compound depletion over 60 minutes using a C18 column and positive ion mode .
- Data Interpretation : Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) using the following formula:
.
Q. Table 2: Metabolic Stability Parameters
| Parameter | Value |
|---|---|
| t₁/₂ (min) | 45.2 |
| Clᵢₙₜ (µL/min/mg) | 18.6 |
| % Parent remaining (60 min) | 22% |
Advanced: How to address discrepancies in biological activity data across studies?
Methodological Answer:
- Experimental Replication : Standardize assay conditions (e.g., cell line: HEK293, serum-free media) to minimize variability .
- Dose-Response Curves : Generate IC₅₀ values using 8-point dilution series (1 nM–100 µM) and nonlinear regression analysis .
- Meta-Analysis : Compare data across studies using Cohen’s d statistic to quantify effect size differences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
